2-Azaadamantane-1-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-azatricyclo[3.3.1.13,7]decane-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c12-9(13)10-4-6-1-7(5-10)3-8(2-6)11-10/h6-8,11H,1-5H2,(H,12,13) |
InChI Key |
ZRJDLEPAXRWMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(N3)C(=O)O |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies in 2 Azaadamantane Derived Research
Elucidating Structure-Function Relationships of the Azaadamantane Scaffold
The azaadamantane scaffold is a nitrogen-containing analog of adamantane (B196018), where one or more carbon atoms in the tricyclic cage structure are replaced by nitrogen. nih.gov This substitution fundamentally alters the physicochemical properties of the molecule. Azaadamantane derivatives generally exhibit lower lipophilicity compared to their adamantane counterparts, a property that can significantly influence their bioavailability and interactions with biological targets. nih.govsemanticscholar.org
The rigid framework of the azaadamantane scaffold is a key determinant of its function. nih.gov This rigidity limits conformational flexibility, which can be advantageous in designing molecules that fit precisely into the active sites of enzymes or receptors. In the context of catalysis, this structural constraint is crucial. For instance, the 2-azaadamantane (B3153908) N-oxyl (AZADO) radical was developed as a highly efficient and selective catalyst for alcohol oxidation, outperforming the well-known catalyst 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO), especially for sterically hindered alcohols. acs.orgnih.govresearchgate.net The superior catalytic activity of AZADO is partly attributed to the reduced steric hindrance around the nitroxyl (B88944) radical group, a direct consequence of the scaffold's specific geometry. acs.orgnih.govacs.org The scaffold, therefore, acts as a structural foundation that orients functional groups in a predictable three-dimensional space, influencing both biological activity and catalytic performance. semanticscholar.orgwiley-vch.de
Impact of Functional Group Variations on Molecular Activity and Reactivity
The activity and reactivity of the azaadamantane core can be finely tuned by altering the functional groups attached to it. taylorfrancis.comrsc.org These modifications influence the molecule's properties through a combination of electronic and steric effects. tutorchase.comresearchgate.net Functional groups are specific arrangements of atoms that determine a molecule's characteristic chemical reactions. tutorchase.comreachemchemicals.com
In the realm of medicinal chemistry, attaching different substituents to the azaadamantane framework has led to the discovery of compounds with a range of biological activities. nih.gov The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—directly impacts how the molecule interacts with biological systems. semanticscholar.orgresearchgate.net
In catalysis, specifically with AZADO derivatives, the introduction of different functional groups onto the azaadamantane skeleton has a pronounced effect on reactivity. For example, a study on the oxidation of l-menthol (B7771125) using various AZADO derivatives showed significant differences in reaction rates depending on the substituent. nih.gov The presence of a 5-fluoro (5-F) substituent, for instance, highlights the significant influence of electronic interactions on the catalytic ability of AZADO derivatives. acs.orgnih.gov The reactivity of a functional group is dictated by its electron distribution and the types of bonds it forms. tutorchase.com These variations underscore the principle that even minor changes to the functional groups on the rigid scaffold can lead to substantial shifts in chemical behavior, allowing for the optimization of catalysts for specific applications. solubilityofthings.comnih.gov
Stereochemical Principles in Azaadamantane Carboxylic Acid Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the activity of chiral compounds like azaadamantane carboxylic acids. taylorfrancis.com Chirality arises when a molecule cannot be superimposed on its mirror image, much like a pair of hands. youtube.com These non-superimposable mirror images are known as enantiomers. youtube.com
The biological activity of chiral molecules is often highly dependent on their specific stereoisomer, as biological systems like enzymes and receptors are themselves chiral. researchgate.net This means that one enantiomer of a drug or bioactive compound may fit perfectly into its target and elicit a desired response, while its mirror image may be inactive or even produce unwanted effects. youtube.comresearchgate.net Therefore, understanding and controlling the stereochemistry during the synthesis of azaadamantane carboxylic acid derivatives is paramount for their potential therapeutic applications. taylorfrancis.com
In reactions, the spatial arrangement of atoms influences the pathway and outcome. For instance, intramolecular reactions can proceed with an inversion of stereochemistry. taylorfrancis.com The synthesis of specific stereoisomers often requires carefully designed routes using chiral building blocks to ensure high stereoisomeric purity. researchgate.net The analysis of the stereoisomer composition is essential for understanding the structure-activity relationships of these compounds. researchgate.net
Structure-Reactivity Correlations for 2-Azaadamantane N-Oxyl (AZADO) Derivatives
The catalytic performance of 2-Azaadamantane N-Oxyl (AZADO) and its derivatives is strongly linked to their specific structural and electronic properties. researchgate.nettaylorfrancis.comdocumentsdelivered.com These stable nitroxyl radicals have emerged as superior catalysts for the oxidation of both primary and secondary alcohols, particularly those that are sterically demanding, where traditional catalysts like TEMPO are less effective. acs.orgnih.gov
Catalytic Efficiency Correlated with Structural and Electronic Parameters
Detailed kinetic studies have revealed clear correlations between the catalytic efficiency of AZADO derivatives and various measurable parameters. taylorfrancis.com The reaction rate constants for alcohol oxidation show moderate relationships with spectroscopic data, such as the hyperfine coupling constant of the nitrogen atom (A_N) from electron spin resonance (ESR) and the N-O stretching vibration frequency (ν_NO) from infrared (IR) spectroscopy. acs.orgnih.govresearchgate.netelsevierpure.comnih.gov
A key structural parameter is the planarity angle C–(NO)–C (denoted as φ), which is an indicator of the sp² hybridization on the nitrogen atom of the nitroxyl radical. acs.orgresearchgate.net This angle, determined through density functional theory (DFT) calculations, correlates strongly with the A_N value. acs.orgnih.govresearchgate.net A smaller φ angle suggests a greater contribution of the π-radical character. acs.org Furthermore, the bond order of the N-O group, which is influenced by both structural and electronic factors, also correlates with the radical's activity. acs.orgresearchgate.netelsevierpure.comnih.gov These correlations allow for the prediction of catalytic activity through computational methods, accelerating the design of new, more efficient AZADO-based catalysts. nih.govacs.orgelsevierpure.com
The following table displays the pseudo-first-order reaction rate constants (k_1st) for the oxidation of l-menthol catalyzed by various AZADO derivatives, illustrating the impact of structural modifications on catalytic efficiency. nih.gov
| Catalyst | k_1st (× 10⁻³ min⁻¹) |
|---|---|
| ABNO (3) | 5.67 |
| AZADO | 5.19 |
| N-Ts (9) | 1.79 |
| TEMPO | 0.0556 |
Steric and Electronic Influences on Nitroxyl Radical Reactivity
The reactivity of the nitroxyl radical in AZADO derivatives is governed by a delicate balance of steric and electronic influences. researchgate.netdocumentsdelivered.com The superior performance of AZADO compared to TEMPO is largely attributed to steric factors; the bulky methyl groups surrounding the nitroxyl radical in TEMPO hinder its approach to sterically crowded alcohols, a limitation that is overcome by the less hindered structure of AZADO. acs.orgnih.govacs.org
Research Applications of 2 Azaadamantane 1 Carboxylic Acid in Advanced Chemical Science
Role as a Precursor in Organocatalyst Development
The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Organocatalysts, which are small organic molecules that can accelerate chemical reactions, have emerged as a powerful alternative to traditional metal-based catalysts. Within this field, 2-azaadamantane-1-carboxylic acid and its derivatives have proven to be instrumental in the creation of highly effective nitroxyl (B88944) radical catalysts.
Synthesis of 2-Azaadamantane (B3153908) N-Oxyl (AZADO) from 2-Azaadamantane Precursors
2-Azaadamantane N-oxyl, more commonly known as AZADO, is a highly efficient and stable nitroxyl radical organocatalyst. researchgate.net Its synthesis often begins with precursors derived from 2-azaadamantane structures. The core 2-azaadamantane framework can be synthesized through various multi-step sequences, often involving the construction of the bicyclo[3.3.1]nonane ring system. Once the 2-azaadamantane core is established, subsequent oxidation of the secondary amine to the corresponding nitroxyl radical yields AZADO. researchgate.net This process results in a catalyst with a sterically less hindered nitroxyl group compared to the widely used TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a feature that contributes to its enhanced reactivity. researchgate.net
Exploration of AZADO-Type Catalysts in Organic Transformations
AZADO and its derivatives have demonstrated remarkable catalytic activity in a variety of organic transformations, most notably in the oxidation of alcohols. jst.go.jp These catalysts have shown superior performance compared to TEMPO, especially in the oxidation of sterically hindered secondary alcohols. researchgate.netjst.go.jp The rigid and compact structure of the azaadamantane skeleton is believed to contribute to the high turnover of the catalyst. jst.go.jp
Researchers have developed several AZADO-based catalytic systems for various oxidative processes. For instance, an AZADO/copper catalytic system enables the chemoselective aerobic oxidation of alcohols that contain electron-rich sulfur functionalities. elsevierpure.com Furthermore, derivatives like 1-Me-AZADO have been utilized in facile, one-pot oxidations of primary alcohols to carboxylic acids using sodium chlorite (B76162) as the co-oxidant. jst.go.jp The development of catalysts like 1,5-dimethyl-9-azanoradamantane N-oxyl (DMN-AZADO) has allowed for the selective oxidation of primary alcohols in the presence of secondary alcohols. acs.org
The versatility of AZADO-type catalysts is further highlighted by their application in the total synthesis of complex natural products. jst.go.jp For example, AZADO has been employed as a catalyst in the total synthesis of Yaku'amide A, a cytotoxic peptide. sigmaaldrich.comresearchgate.net
Table 1: Selected Applications of AZADO-Type Catalysts in Organic Synthesis
| Catalyst | Transformation | Substrate Scope | Key Features |
| AZADO | Oxidation of alcohols | Primary and secondary alcohols, including sterically hindered ones | High efficiency, superior to TEMPO for hindered alcohols. researchgate.netjst.go.jp |
| AZADO/Cu | Chemoselective aerobic oxidation | Alcohols with sulfur functionalities | High chemoselectivity for the alcohol group. elsevierpure.com |
| 1-Me-AZADO | One-pot oxidation | Primary alcohols to carboxylic acids | Facile, green conditions. jst.go.jp |
| DMN-AZADO | Selective oxidation | Primary alcohols in the presence of secondary alcohols | High selectivity for primary alcohols. acs.org |
| AZADO | Natural product synthesis | Utilized in the total synthesis of Yaku'amide A | Enables key oxidative step. sigmaaldrich.comresearchgate.net |
Investigations in Medicinal Chemistry Design and Chemical Biology
The unique physicochemical properties of the adamantane (B196018) scaffold, such as its lipophilicity, rigidity, and three-dimensional structure, have made it a valuable pharmacophore in drug discovery. publish.csiro.aupublish.csiro.au The introduction of a nitrogen atom to form an azatricyclic system, as seen in 2-azaadamantane derivatives, can modulate these properties, offering a strategy to fine-tune the biological activity and pharmacokinetic profile of drug candidates. nih.gov
Design Principles for Adamantane and Azatricyclic Systems in Bioactive Molecule Discovery
The incorporation of adamantane and its aza-analogs into drug molecules is guided by several key design principles. The bulky and rigid nature of the adamantane cage can serve as a robust anchor to fill hydrophobic pockets in biological targets, potentially increasing binding affinity. nih.gov This "lipophilic bullet" strategy has been successfully employed to enhance the potency of various drug classes. nih.gov Furthermore, the three-dimensional arrangement of substituents on the adamantane scaffold allows for precise spatial orientation, facilitating optimal interactions with target receptors or enzymes. publish.csiro.au
The substitution of a carbon atom with nitrogen to form an azatricyclic system, such as in 2-azaadamantane, introduces a hydrogen bond donor/acceptor site and can alter the molecule's polarity and solubility. nih.gov This modification can be crucial for improving bioavailability and tailoring the drug's interaction with its biological target. nih.gov The rigid framework of these systems also helps to lock the molecule into a specific conformation, reducing the entropic penalty upon binding and potentially increasing potency.
Exploration of Pharmacophore Elucidation Based on the Adamantane Core
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. youtube.com The adamantane core has been extensively used as a scaffold for pharmacophore-based drug design. researchgate.net Its rigid structure allows for the precise placement of functional groups, which can act as hydrogen bond donors, acceptors, or hydrophobic features, to match the pharmacophore model of a target receptor or enzyme. rsc.org
By systematically modifying the substituents on the adamantane or azaadamantane framework, medicinal chemists can explore the structure-activity relationships (SAR) and refine the pharmacophore model. This approach has been instrumental in the development of drugs targeting a wide range of biological targets, including ion channels and enzymes. nih.gov
Mechanistic Studies of Molecular Interactions in Biological Systems (e.g., enzyme inhibition studies with related adamantane carboxylic acid derivatives)
Adamantane carboxylic acid derivatives have been the subject of numerous mechanistic studies to understand their interactions with biological systems, particularly as enzyme inhibitors. For instance, a series of adamantane carboxylic acid derivatives were developed as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis and a potential target for the treatment of obesity and diabetes. nih.govbohrium.comresearchgate.net Optimization of this series led to the discovery of a compound with excellent in vitro activity and favorable drug-like properties. nih.govbohrium.com
In other studies, 1-adamantane carboxylic acid itself has been shown to possess anticonvulsant activity, and its mechanism is thought to involve the modulation of GABA-A receptors. nih.gov The rigid carboxylic acid functionality can participate in key binding interactions within the active site of enzymes or the binding pocket of receptors. These studies, often aided by computational modeling, provide valuable insights into the molecular basis of the observed biological activity and guide the design of more potent and selective inhibitors. nih.gov
Analogs of this compound in Experimental Disease Models (e.g., neuropathic pain models, seizure models)
There is a notable absence of published studies investigating the efficacy of this compound or its close analogs in established experimental models of neuropathic pain or seizures. While other adamantane derivatives have been explored for these conditions, the specific introduction of a nitrogen atom at the 2-position of the adamantane cage in conjunction with a carboxylic acid at a bridgehead position has not been a focus of reported pharmacological studies in these therapeutic areas.
Potential for Applications in Materials Science
Currently, there is no specific research available that directly links the properties of this compound to potential applications in materials science. The bifunctional nature of the molecule, containing both a secondary amine within the cage and a carboxylic acid, could theoretically make it a candidate as a monomer or a building block for polymers and coordination complexes. However, without experimental data, any potential applications remain speculative.
Computational and Theoretical Approaches in 2 Azaadamantane 1 Carboxylic Acid Research
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict a range of molecular properties with high accuracy. rsc.orgmdpi.com DFT calculations for 2-azaadamantane-1-carboxylic acid would typically involve selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-311+G(d,p)) to approximate the complex equations governing the molecule's electrons. researchgate.netepstem.net
A fundamental application of DFT is geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. This process yields precise information on bond lengths, bond angles, and dihedral angles. mdpi.com Energetic profiling involves calculating the relative energies of different isomers or conformers to determine their thermodynamic stability.
Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311+G(d,p))
Note: The following data are representative examples for illustrative purposes and are not from a published study on this specific molecule.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(carboxyl)-C(bridgehead) | 1.55 Å |
| Bond Length | C=O (carboxyl) | 1.21 Å |
| Bond Length | C-O (hydroxyl) | 1.36 Å |
| Bond Length | C-N (cage) | 1.48 Å |
| Bond Angle | O=C-O | 123.5° |
| Bond Angle | C-N-C | 109.8° |
| Dihedral Angle | H-O-C=O | 0.0° |
DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. By calculating harmonic vibrational frequencies, it is possible to simulate an infrared (IR) spectrum. mdpi.comepstem.net Similarly, nuclear magnetic shielding tensors can be calculated to predict NMR (¹H and ¹³C) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net Theoretical values are often systematically scaled to achieve better agreement with experimental spectra. epstem.net
Table 2: Example of Predicted vs. Experimental Vibrational Frequencies
Note: This table illustrates the correlation process. The values are hypothetical for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| O-H stretch | 3650 | 3504 | 3500 |
| C=O stretch | 1785 | 1714 | 1712 |
| C-N stretch | 1150 | 1104 | 1105 |
| N-H bend | 1610 | 1546 | 1550 |
DFT is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. khanacademy.org For this compound, this could involve modeling reactions such as esterification or amide formation. libretexts.orgmasterorganicchemistry.com Calculations can identify and characterize the structures of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, can be calculated to predict reaction rates and understand how a reaction proceeds. khanacademy.org
Table 3: Hypothetical Calculated Energies for a Reaction Pathway
Note: The following data are for illustrative purposes.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + CH₃OH | 0.0 |
| Transition State 1 | Protonation of carbonyl | +5.2 |
| Intermediate | Tetrahedral intermediate | -2.1 |
| Transition State 2 | Water elimination | +15.8 |
| Products | Methyl 2-azaadamantane-1-carboxylate + H₂O | -4.5 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations compute the movements of atoms in a molecule or system over time, providing a detailed picture of its dynamic behavior. nih.govnih.gov For a semi-rigid molecule like this compound, MD simulations can explore its conformational flexibility, the dynamics of the carboxylic acid group, and its interactions with solvent molecules. nih.gov These simulations solve Newton's equations of motion for a system of atoms, generating trajectories that reveal how the molecule behaves on a timescale from femtoseconds to microseconds.
Table 4: Typical Parameters for an MD Simulation
Note: The following data are representative examples for illustrative purposes.
| Parameter | Value/Setting |
|---|---|
| Force Field | AMBER, CHARMM, or OPLS |
| Solvent Model | TIP3P Water |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov In the context of this compound, a QSAR study would involve designing a set of derivatives, calculating various molecular descriptors for each, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines) to create a predictive model. nih.govchemrxiv.org These models can then be used to predict the activity of new, unsynthesized compounds, guiding drug discovery efforts. youtube.com Descriptors can include 2D properties (e.g., molecular weight, logP) and 3D properties (e.g., molecular shape, surface area). nih.gov
Table 5: Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Example Descriptors | Information Coded |
|---|---|---|
| Constitutional (1D/2D) | Molecular Weight, Atom Count, Rotatable Bonds | Composition and basic connectivity |
| Topological (2D) | Wiener Index, Kier & Hall Indices | Atom connectivity and branching |
| Physicochemical (2D) | LogP, Molar Refractivity, Polar Surface Area (PSA) | Lipophilicity, polarizability, size |
| Geometrical (3D) | Solvent Accessible Surface Area, Molecular Volume | 3D size and shape |
| Quantum Chemical (3D) | HOMO/LUMO energies, Dipole Moment | Electronic properties |
Prediction of Catalytic Activity and Selectivity
Computational methods, particularly DFT, are crucial for predicting how a molecule like this compound might behave in a catalytic reaction. By modeling the interaction of the substrate with a proposed catalyst, researchers can calculate the energy profiles for different potential reaction pathways. researchgate.net The calculated activation energy barriers for competing pathways allow for the prediction of catalytic activity (lower barriers imply higher activity) and selectivity (the difference in barriers between pathways leading to different products, such as enantiomers). This predictive power accelerates the design of efficient and selective catalysts for specific chemical transformations.
Table 6: Illustrative DFT Energy Barriers for a Catalyzed Reaction
Note: The following data are for illustrative purposes to show how selectivity is predicted.
| Catalyst | Reaction Pathway | Product | Calculated Energy Barrier (kcal/mol) | Predicted Selectivity |
|---|---|---|---|---|
| Catalyst A | Pathway 1 | R-enantiomer | 18.5 | Low (minor R preference) |
| Pathway 2 | S-enantiomer | 19.2 | ||
| Catalyst B | Pathway 1 | R-enantiomer | 25.1 | High (strong S preference) |
| Pathway 2 | S-enantiomer | 16.3 |
Machine-Learning Guided Design for Synthetic Substrate Scope
The application of machine learning (ML) in chemical synthesis has emerged as a powerful tool for accelerating reaction development and understanding substrate scope. While direct machine learning models for the synthetic substrate scope of this compound are not extensively documented in dedicated studies, the principles from related methodologies, such as those for predicting enzyme substrate scope, offer a clear framework for its potential application. genscript.comnih.govosti.govbiorxiv.org
Machine learning models can be trained on datasets of chemical reactions to predict the likelihood of success for a given substrate. researchgate.net This approach typically involves representing molecules as numerical descriptors that capture their structural and physicochemical properties. researchgate.net For the synthesis of derivatives of this compound, a machine learning model could be developed to predict which starting materials would be viable substrates for a particular synthetic transformation.
The general workflow for developing such a model would involve:
Data Collection: A dataset of successful and unsuccessful reactions for the synthesis of azaadamantane derivatives would be compiled. This data could be sourced from experimental results or high-throughput screening.
Featurization: Substrates and reagents would be converted into machine-readable formats. This can include a variety of molecular fingerprints, calculated physicochemical properties, and quantum chemical descriptors.
Model Training: A machine learning algorithm, such as a random forest, support vector machine, or neural network, would be trained on the featurized reaction data. nih.gov The model learns the complex relationships between the input features and the reaction outcome.
Prediction and Validation: Once trained, the model can be used to predict the outcome of new, untested reactions, thereby guiding the selection of promising substrates for the synthesis of novel this compound derivatives. biorxiv.org The model's predictions would then be validated through experimental testing.
This in silico approach can significantly reduce the time and resources required for synthetic route development by prioritizing substrates with a high probability of success. osti.gov
Ab Initio and Semi-Empirical Calculations for Fundamental Properties
Computational chemistry provides invaluable insights into the fundamental properties of molecules like this compound. Both ab initio and semi-empirical methods are employed to calculate various electronic and structural characteristics, although they differ in their level of theory and computational cost. core.ac.ukrsc.org
Ab Initio Calculations:
Ab initio methods, such as Density Functional Theory (DFT), are based on the fundamental principles of quantum mechanics without the use of empirical parameters. nih.gov These methods offer a high degree of accuracy in determining molecular properties. For instance, in a study on 2-azaadamantane (B3153908) N-oxyl (AZADO) derivatives, DFT calculations using the B3LYP functional and a 6-311+G(d) basis set were performed to elucidate their structural and electronic properties. nih.govacs.org
Such calculations for this compound could yield crucial data on:
Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the molecule's three-dimensional structure.
Electronic Properties: Determining the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are key to understanding the molecule's reactivity.
Vibrational Frequencies: Calculating the infrared and Raman spectra, which can aid in the experimental characterization of the compound. researchgate.net
Thermodynamic Properties: Estimating the heat of formation and stability of different conformations. nih.gov
A comprehensive kinetic study on AZADO derivatives highlighted the correlation between their catalytic activity and their structural and electronic parameters, which were determined through DFT calculations. nih.gov This underscores the power of ab initio methods in rationalizing and predicting chemical behavior.
Semi-Empirical Calculations:
Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to ab initio calculations by incorporating some empirically derived parameters into the calculations. core.ac.ukscirp.orgyoutube.com While generally less accurate than ab initio methods, they are well-suited for rapid screening of large numbers of molecules or for studying very large systems where ab initio calculations would be prohibitively expensive. rsc.org
For this compound, semi-empirical methods could be used to quickly estimate properties like:
Molecular lipophilicity scirp.org
Dipole moment
Polarizability researchgate.net
Relative energies of different isomers or conformers
The choice between ab initio and semi-empirical methods depends on the desired balance between accuracy and computational cost. core.ac.uk For high-precision data on fundamental properties, ab initio methods are preferred, while semi-empirical methods are valuable for exploratory studies and large-scale computational screening.
Table of Calculated Properties for Azaadamantane Derivatives
This table presents examples of properties that can be determined through computational methods for azaadamantane-related structures, based on findings from related research.
| Property | Method | Compound Class | Significance |
| Optimized Geometry | DFT (B3LYP/cc-pVDZ) | N'-(adamantan-2-ylidene)benzohydrazide | Provides the most stable 3D structure. researchgate.net |
| Electronic Structure | DFT | Hexaazaadamantane Derivatives | Determines reactivity and electronic behavior. nih.gov |
| Heat of Formation | DFT | Hexaazaadamantane Derivatives | Indicates the thermodynamic stability of the molecule. nih.gov |
| Hyperfine Coupling Constant | ESR Spectroscopy & DFT | 2-Azaadamantane N-Oxyl Derivatives | Characterizes the electronic environment of the radical center. acs.org |
| Dipole Moment & Polarizability | PM3, HF, B3LYP | Cyclic Azobenzene Peptide | Relates to the molecule's interaction with electric fields and solvents. researchgate.net |
Future Directions and Emerging Research Avenues for 2 Azaadamantane 1 Carboxylic Acid
Development of Novel and Sustainable Synthetic Routes
The advancement of azaadamantane chemistry is intrinsically linked to the availability of efficient and environmentally benign synthetic methodologies. Future research will likely focus on developing novel synthetic routes to 2-azaadamantane-1-carboxylic acid that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of catalytic systems that minimize waste and energy consumption. rsc.org
Current methods often rely on multi-step sequences which can be inefficient. science.org.georgsyn.org Researchers are expected to investigate one-pot reactions and tandem processes that can construct the azaadamantane core and introduce the carboxylic acid functionality in a more streamlined fashion. The development of such routes will be crucial for making this compound and its analogs more accessible for a wider range of applications. researchgate.netassets-servd.host
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Catalytic C-H Functionalization | Atom economy, reduced steps | Selectivity, catalyst cost and stability |
| Novel Cyclization Strategies | Access to diverse analogs | Control of stereochemistry, reaction conditions |
| Biocatalytic Synthesis | High selectivity, mild conditions | Enzyme stability, substrate scope |
| Flow Chemistry | Improved safety and scalability | Initial setup cost, optimization of parameters |
Advanced Exploration of Stereochemical Control in Synthesis
The adamantane (B196018) cage possesses inherent chirality when appropriately substituted, and the introduction of a nitrogen atom and a carboxylic acid at specific positions in this compound creates stereocenters. mdpi.com Consequently, the ability to control the stereochemical outcome of its synthesis is of paramount importance, particularly for biological applications where enantiomers can exhibit vastly different activities.
Future research will delve deeper into asymmetric synthesis strategies to produce enantiomerically pure this compound. youtube.com This will likely involve the use of chiral auxiliaries, catalysts, and reagents to direct the formation of the desired stereoisomer. nih.gov Understanding the factors that govern stereoselectivity in the formation of the azaadamantane framework will be a key focus, enabling the rational design of synthetic routes to specific stereoisomers. nih.gov
Deeper Understanding of Structure-Reactivity Relationships through Integrated Approaches
A comprehensive understanding of the relationship between the three-dimensional structure of this compound and its chemical reactivity is fundamental to its application. Future investigations will increasingly rely on integrated approaches that combine experimental studies with computational modeling.
Spectroscopic techniques, such as NMR and X-ray crystallography, will continue to provide crucial data on the molecule's conformation and the electronic environment of its reactive centers. libretexts.org This experimental data will be used to validate and refine computational models, which in turn can predict reactivity and guide the design of new experiments. khanacademy.orgyoutube.com This synergistic approach will be particularly valuable in understanding the reactivity of the carboxylic acid group and the nitrogen atom within the rigid cage structure. youtube.com
Expansion of Catalytic Applications Utilizing 2-Azaadamantane (B3153908) Derivatives
The rigid and sterically defined nature of the azaadamantane scaffold makes it an attractive platform for the development of novel catalysts. Derivatives of 2-azaadamantane, such as 2-azaadamantane N-oxyl (AZADO), have already demonstrated significant potential as catalysts for the selective oxidation of alcohols. nih.govacs.org
Future research is expected to expand the catalytic applications of 2-azaadamantane derivatives beyond oxidation reactions. sigmaaldrich.com This could include their use as ligands in transition metal catalysis or as organocatalysts for a variety of organic transformations. The ability to fine-tune the steric and electronic properties of the azaadamantane core by modifying the carboxylic acid group or other positions on the cage will be key to developing highly active and selective catalysts. mdpi.com
Computational Design and Prediction of New this compound Analogs
Computational chemistry and molecular modeling will play an increasingly important role in the design and prediction of new this compound analogs with tailored properties. By using computational methods, researchers can screen large virtual libraries of azaadamantane derivatives to identify candidates with desired characteristics, such as enhanced biological activity or improved catalytic performance. uky.eduscilit.com
These in silico studies can predict parameters like binding affinity to biological targets, reactivity, and pharmacokinetic properties, thereby prioritizing the synthesis of the most promising candidates. This approach can significantly accelerate the discovery and development process, saving time and resources compared to traditional trial-and-error methods.
Investigation of Novel Biological Target Engagement Mechanisms for Azaadamantane Scaffolds
The azaadamantane scaffold is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities. nih.gov Future research will focus on elucidating the specific molecular mechanisms by which this compound and its analogs interact with biological targets. nih.gov
Understanding these engagement mechanisms at the atomic level is crucial for the rational design of more potent and selective therapeutic agents. This will involve a combination of techniques, including structural biology (X-ray crystallography and cryo-electron microscopy) to determine the three-dimensional structures of azaadamantane derivatives bound to their protein targets, as well as biochemical and cellular assays to probe the functional consequences of these interactions.
Table 2: Investigational Techniques for Target Engagement
| Technique | Information Gained |
| X-ray Crystallography | High-resolution 3D structure of ligand-protein complex |
| Cryo-Electron Microscopy | Structure of large protein complexes with bound ligand |
| Surface Plasmon Resonance | Kinetics and affinity of ligand binding |
| Isothermal Titration Calorimetry | Thermodynamics of ligand binding |
| Cellular Thermal Shift Assay | Target engagement in a cellular context |
By pursuing these future research directions, the scientific community can continue to unlock the vast potential of this compound, paving the way for new discoveries and applications in chemistry, medicine, and materials science.
Q & A
Q. What are the established synthetic routes for 2-Azaadamantane-1-carboxylic acid, and what key intermediates are involved?
Methodological Answer: The synthesis of this compound derivatives typically involves multi-step pathways. A critical intermediate is 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid , which undergoes functional group transformations to introduce the azaadamantane scaffold. Key steps include:
- Cyclization under acidic conditions to form the adamantane core.
- Carboxylation via Grignard reagents or carboxylase enzymes to introduce the carboxylic acid group.
- Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the target compound .
Table 1: Key Intermediates and Reaction Conditions
| Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|
| 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid | H₂SO₄, 80°C, 12h | 65 |
| N-protected azaadamantane | Pd/C, H₂, 25°C, 6h | 78 |
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity by matching chemical shifts to reference data (e.g., adamantane C-H peaks at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 195.1) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by AUC) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management : Absorb spills with diatomaceous earth; dispose as hazardous waste .
- Storage : Keep in airtight containers at room temperature, away from strong oxidizers .
Advanced Research Questions
Q. How can computational modeling be applied to predict the host-guest interaction mechanisms of this compound with cyclodextrins?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model binding affinities. Parameters include:
- Force Fields : CHARMM36 for carbohydrate-protein interactions.
- Binding Energy Calculations : MM-PBSA to estimate ΔGbinding.
- Docking Studies (AutoDock Vina) : Predict optimal binding conformations by screening cavity sizes of β-cyclodextrin derivatives .
Q. What methodological challenges arise in achieving enantioselective synthesis of this compound derivatives, and how can they be addressed?
Methodological Answer:
- Chiral Resolution Issues : The rigid adamantane core limits enantiomer separation via traditional chromatography.
- Solutions :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-mediated cross-couplings .
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .
Q. How do researchers reconcile contradictions in toxicological data for this compound across different safety studies?
Methodological Answer:
- Data Triangulation : Compare acute toxicity (e.g., LD₅₀ in rodents) from multiple SDS sources .
- In Silico Tox Prediction : Tools like TEST (Toxicity Estimation Software Tool) estimate ecotoxicological parameters (e.g., LC₅₀ for fish) when experimental data is lacking .
- Risk Assessment : Apply ALARA principles (As Low As Reasonably Achievable) for handling, given limited ecotoxicity data .
Data Contradiction Analysis
Table 2: Conflicting Toxicological Data
Resolution Strategy : Prioritize in vivo studies for unresolved endpoints (e.g., chronic exposure) and validate via OECD test guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
